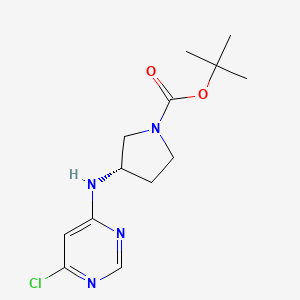
3-Hydroxyisoquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyisoquinoline-6-carboxylic acid is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This compound is characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the sixth position on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis, which is a well-known method for synthesizing quinoline derivatives, can be adapted for the synthesis of isoquinoline derivatives . This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Another method involves the use of Grignard reagents, where the carboxylation of Grignard reagents can lead to the formation of carboxylic acids . Additionally, the hydrolysis of nitriles is another viable route for preparing carboxylic acids, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial processes often emphasize green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium, are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield pyridine-3,4-dicarboxylic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohol.
Applications De Recherche Scientifique
3-Hydroxyisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its aromatic structure allows it to interact with various receptors and proteins, modulating their function and activity.
Comparaison Avec Des Composés Similaires
3-Hydroxyisoquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
Isoquinoline: A structural isomer of quinoline, isoquinoline has a benzene ring fused to a pyridine ring.
Pyridine-3,4-dicarboxylic acid: An oxidation product of isoquinoline, this compound has two carboxylic acid groups on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-oxo-2H-isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-8-3-6(10(13)14)1-2-7(8)5-11-9/h1-5H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSGOKOTKXEKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)






![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)


![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)
